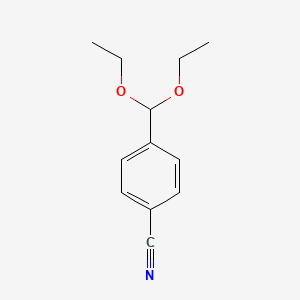![molecular formula C8H22NO6P B14477089 2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a type of phosphate ester, which is known for its surfactant properties, making it useful in formulations requiring emulsification, dispersion, and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether typically involves the esterification of phosphoric acid with C12-15-alkyl alcohols. This reaction is followed by the addition of polyethylene glycol mono[2-(diethylamino)ethyl] ether. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant feed rates, temperature, and pressure to optimize the reaction conditions. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The alkyl chains can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and C12-15-alkyl alcohols.
Oxidation: Oxidized derivatives of the alkyl chains.
Substitution: New compounds with substituted alkyl groups.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is utilized in several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where emulsification of hydrophobic compounds is required.
Medicine: Incorporated in drug delivery systems to improve the bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The polyethylene glycol moiety enhances the solubility of the compound in aqueous environments, while the alkyl chains provide hydrophobic interactions that stabilize emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, butyl ester
- Phosphoric acid, dodecyl ester
- Phosphoric acid, ethyl ester
- Phosphoric acid, octadecyl ester
Uniqueness
Phosphoric acid, C12-15-alkyl esters, compounds with polyethylene glycol mono[2-(diethylamino)ethyl] ether is unique due to the presence of the polyethylene glycol moiety, which imparts enhanced solubility and emulsifying properties compared to other phosphate esters. This makes it particularly useful in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Eigenschaften
Molekularformel |
C8H22NO6P |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C8H19NO2.H3O4P/c1-3-9(4-2)5-7-11-8-6-10;1-5(2,3)4/h10H,3-8H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XJHASVOCIKSEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCO.OP(=O)(O)O |
Verwandte CAS-Nummern |
72207-82-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


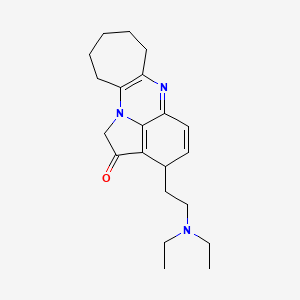
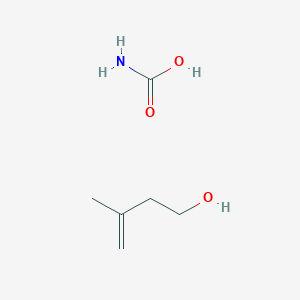
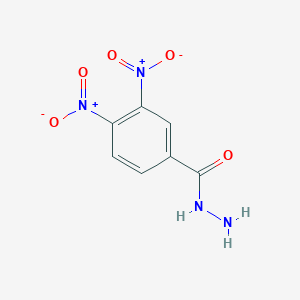
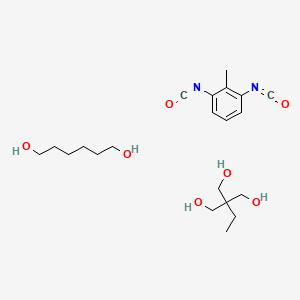
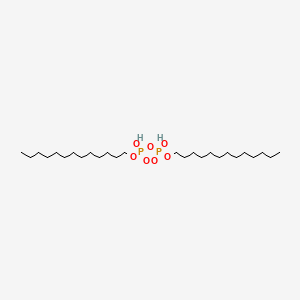
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
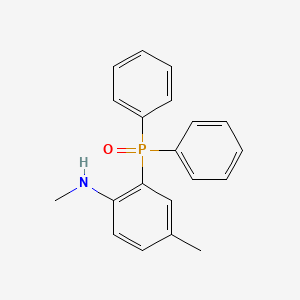
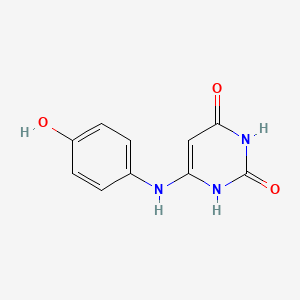
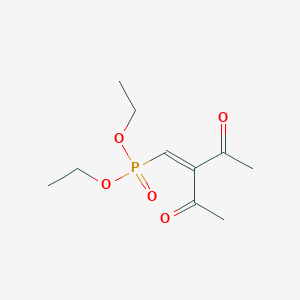
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
